molecular formula C12H8N2O6 B5850937 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-nitrophenyl acetate

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-nitrophenyl acetate

Cat. No.: B5850937
M. Wt: 276.20 g/mol
InChI Key: QSDAYUSKKQONNX-UHFFFAOYSA-N
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Description

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-nitrophenyl acetate is a complex organic compound that features a pyrrole ring substituted with nitro and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-nitrophenyl acetate typically involves the reaction of 4-aminobenzoic acid derivatives with maleic anhydride to form maleic acid monoamides. These intermediates undergo cyclization to yield the desired pyrrole derivatives . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-nitrophenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the acetate group can yield various substituted pyrrole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both nitro and acetate groups in 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-nitrophenyl acetate makes it unique. These functional groups confer distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

IUPAC Name

[4-(2,5-dioxopyrrol-1-yl)-2-nitrophenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O6/c1-7(15)20-10-3-2-8(6-9(10)14(18)19)13-11(16)4-5-12(13)17/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDAYUSKKQONNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)N2C(=O)C=CC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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